An In-depth Technical Guide to 4,5-diphenyl-1,2,3-triazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4,5-diphenyl-1,2,3-triazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-diphenyl-1,2,3-triazole is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a disubstituted 1,2,3-triazole, its rigid, planar structure and the presence of three nitrogen atoms confer unique physicochemical properties, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. The 1,2,3-triazole core is known for its high chemical stability, and its ability to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of 4,5-diphenyl-1,2,3-triazole, offering insights for its application in research and development.
Chemical Structure and Isomerism
4,5-diphenyl-1,2,3-triazole belongs to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms. Specifically, it is a 1,2,3-triazole, meaning the nitrogen atoms are in adjacent positions. The structure is characterized by a central 1,2,3-triazole ring with phenyl groups attached to the carbon atoms at positions 4 and 5.
The formal IUPAC name for this compound is 4,5-diphenyl-1H-1,2,3-triazole, indicating the presence of a hydrogen atom on one of the nitrogen atoms. Due to tautomerism, the hydrogen atom can reside on any of the three nitrogen atoms, leading to three possible tautomers: 1H, 2H, and 3H. The 2H-tautomer is also referred to as 4,5-diphenyl-2H-1,2,3-triazole. The relative stability and population of these tautomers can be influenced by the solvent and the solid-state packing.[1]
Caption: Chemical structure of 4,5-diphenyl-1H-1,2,3-triazole.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 4,5-diphenyl-1,2,3-triazole are essential for its characterization and application in various chemical processes.
Physical Properties
While experimentally determined data for some physical properties are not widely published, computed values provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₃ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Melting Point | 160-164 °C (for a related derivative) | [2] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Formal Charge | 0 | [1] |
| Polar Surface Area | 41.6 Ų | [1] |
Note: The melting point provided is for a closely related derivative and should be considered as an estimate. The solubility of triazoles can vary, with some being sparingly soluble in common organic solvents.
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of 4,5-diphenyl-1,2,3-triazole.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the N-H proton of the triazole ring. The chemical shifts of the phenyl protons will likely appear in the range of 7-8 ppm. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbon atoms of the phenyl rings and the triazole ring. The carbon atoms of the phenyl rings typically resonate between 125 and 140 ppm. The chemical shifts of the triazole ring carbons (C4 and C5) are expected to be in a similar range. PubChem provides a ¹³C NMR spectrum for this compound.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N and N-N stretching vibrations of the triazole ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (221.26). The fragmentation pattern can provide further structural information. PubChem provides a GC-MS spectrum showing a base peak at m/z 221.[1]
Synthesis of 4,5-diphenyl-1,2,3-triazole
The most common and versatile method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For the synthesis of 4,5-diphenyl-1,2,3-triazole, a common approach involves the reaction of diphenylacetylene with an azide source, such as sodium azide.
Caption: General workflow for the synthesis of 4,5-diphenyl-1,2,3-triazole.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 4,5-disubstituted-1H-1,2,3-triazoles from an alkyne and sodium azide.
Materials:
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Diphenylacetylene
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Sodium azide (NaN₃)
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Dimethyl sulfoxide (DMSO)
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Water
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Ethyl acetate
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Brine
Procedure:
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To a solution of diphenylacetylene (1.0 mmol) in DMSO (5 mL), add sodium azide (1.5 mmol).
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Heat the reaction mixture to 120 °C and stir for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4,5-diphenyl-1,2,3-triazole.
Causality behind Experimental Choices:
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DMSO as Solvent: DMSO is a polar aprotic solvent that is effective at dissolving both the organic alkyne and the inorganic sodium azide, facilitating the reaction.
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Excess Sodium Azide: Using a slight excess of sodium azide helps to drive the reaction to completion.
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Heating: The [3+2] cycloaddition reaction often requires thermal activation to proceed at a reasonable rate.
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Aqueous Workup and Extraction: This standard procedure is used to remove the DMSO solvent and any unreacted sodium azide, and to isolate the organic product.
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Purification: Column chromatography or recrystallization is necessary to remove any side products or unreacted starting materials, yielding the pure 4,5-diphenyl-1,2,3-triazole.
Chemical Reactivity
The 1,2,3-triazole ring is generally considered to be a very stable aromatic system, resistant to oxidation, reduction, and hydrolysis under many conditions. However, the ring system can undergo certain chemical transformations.
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N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated using appropriate electrophiles under basic conditions. The position of substitution (N1, N2, or N3) can be influenced by the reaction conditions and the nature of the substituents on the triazole ring.
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Electrophilic Substitution: Due to the presence of the electron-rich nitrogen atoms, the triazole ring is generally deactivated towards electrophilic aromatic substitution on the carbon atoms. However, reactions at the nitrogen atoms are possible.
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Reactivity of Phenyl Substituents: The two phenyl rings can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions), allowing for further functionalization of the molecule. The directing effects of the triazole ring on the phenyl substituents would need to be considered.
Applications in Drug Development and Research
The 4,5-diphenyl-1,2,3-triazole scaffold is of significant interest to researchers in drug development due to the diverse biological activities exhibited by triazole-containing compounds. The triazole ring can act as a bioisostere for other functional groups, such as amides, and its ability to form hydrogen bonds and other non-covalent interactions makes it an attractive component for designing molecules that can bind to biological targets with high affinity and selectivity.
Derivatives of 4,5-diphenyl-1,2,3-triazole and related structures have been investigated for a variety of therapeutic applications, including:
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Anticancer Agents: Many triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.
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Antimicrobial Agents: The triazole core is a key feature in many antifungal and antibacterial drugs.
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Enzyme Inhibitors: The structural features of 4,5-diphenyl-1,2,3-triazole make it a suitable starting point for the design of specific enzyme inhibitors.
The rigid and well-defined geometry of the 4,5-diphenyl-1,2,3-triazole core provides a solid foundation for structure-activity relationship (SAR) studies, allowing for systematic modifications to optimize biological activity.
Conclusion
4,5-diphenyl-1,2,3-triazole is a versatile and stable heterocyclic compound with a rich chemical profile. Its straightforward synthesis, coupled with the potential for further functionalization, makes it a valuable building block in medicinal chemistry and materials science. This in-depth guide has provided a comprehensive overview of its structure, properties, and synthesis, offering a solid foundation for researchers and scientists looking to explore the potential of this intriguing molecule in their respective fields. Further experimental investigation into its physical properties and reactivity will undoubtedly expand its applications and solidify its importance in modern chemical research.
References
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New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. PMC. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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4,5-Diphenyl-1,2,3-triazole | C14H11N3 | CID 613500. PubChem. [Link]
